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molecular formula C8H14N2O2 B8703154 N-cyclopropylmorpholine-2-carboxamide

N-cyclopropylmorpholine-2-carboxamide

Cat. No. B8703154
M. Wt: 170.21 g/mol
InChI Key: BSYDQCZQNCUDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975252B2

Procedure details

Zinc bromide (160 mg) was added to a solution of tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate (150 mg) in dichloromethane (3 ml) and the mixture was stirred at room temperature for 10 hours. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture under ice-cooling, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated in vacuo. The resulted residue was purified with HPLC MS to give (2R)—N-cyclopropyl-N-{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}morpholin-2-carboxamide (50 mg) and (2R)—N-{[3-tert-butyl-5-fluoro-1-methoxypropyl)-1H-indol-6-yl]methyl}-N-cyclopropylmorpholin-2-carboxamide (50 mg) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]([CH2:20][C:21]2[CH:29]=[C:28]3[C:24]([CH:25]=[CH:26][N:27]3[CH2:30][CH2:31][CH2:32][O:33][CH3:34])=[CH:23][C:22]=2[F:35])[C:5]([C@@H:7]2[O:12][CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8]2)=[O:6])[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+]>ClCCl.[Br-].[Zn+2].[Br-]>[CH:1]1([N:4]([CH2:20][C:21]2[CH:29]=[C:28]3[C:24]([CH:25]=[CH:26][N:27]3[CH2:30][CH2:31][CH2:32][O:33][CH3:34])=[CH:23][C:22]=2[F:35])[C:5]([C@@H:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)=[O:6])[CH2:2][CH2:3]1.[CH:1]1([NH:4][C:5]([CH:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)=[O:6])[CH2:3][CH2:2]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate
Quantity
150 mg
Type
reactant
Smiles
C1(CC1)N(C(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C)CC1=C(C=C2C=CN(C2=C1)CCCOC)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
160 mg
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulted residue was purified with HPLC MS

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C1(CC1)N(C(=O)[C@H]1CNCCO1)CC1=C(C=C2C=CN(C2=C1)CCCOC)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
Name
Type
product
Smiles
C1(CC1)NC(=O)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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